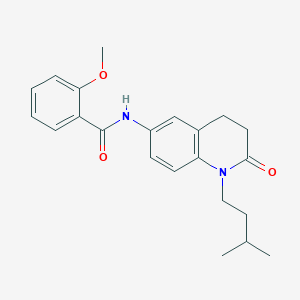

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-15(2)12-13-24-19-10-9-17(14-16(19)8-11-21(24)25)23-22(26)18-6-4-5-7-20(18)27-3/h4-7,9-10,14-15H,8,11-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRCCONCFMYJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides and appropriate bases.

Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 2-methoxybenzoic acid with suitable amines under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the quinoline core or the benzamide moiety, potentially converting them to alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoline ring or the methoxybenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Variations: The tetrahydroquinolinone core in the target compound provides rigidity compared to simpler benzamide scaffolds (e.g., Sulpiride) . This may enhance binding specificity to protein targets. Substitution at the 1-position (isopentyl vs.

Functional Group Impact :

- The 2-methoxybenzamide group is shared with Sulpiride , suggesting possible overlap in metabolic pathways (e.g., CYP450-mediated demethylation).

- Thiophene-2-carboximidamide in introduces heteroaromaticity, which may enhance π-π stacking interactions in biological targets.

Research Findings and Data Analysis

Table 2: Physicochemical and Pharmacological Data

Critical Insights:

- Metabolic Stability : The isopentyl group in the target compound may reduce first-pass metabolism compared to Sulpiride’s ethyl-pyrrolidine moiety .

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a 2-methoxybenzamide moiety. The presence of these functional groups suggests the potential for diverse interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂ |

| Molecular Weight | 273.34 g/mol |

| Functional Groups | Tetrahydroquinoline, Benzamide |

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling and responses.

- Signal Transduction Interference : The compound may disrupt various signaling pathways, leading to altered gene expression and cellular behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydroquinoline structure. For instance:

- Cell Line Studies : Research indicates that tetrahydroquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) .

- Mechanistic Insights : These compounds may induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways .

Antimicrobial Properties

The sulfonamide characteristics of related compounds suggest potential antimicrobial activities:

- Inhibition of Bacterial Growth : Compounds with similar structures have been noted for their ability to inhibit bacterial growth by targeting specific metabolic pathways .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on MCF-7 cells. The findings indicated significant inhibition of cell proliferation with an IC50 value as low as 0.67 µM for certain derivatives. This suggests strong potential for further development as anticancer agents .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of related compounds with acetylcholinesterase. The results demonstrated that these compounds could effectively inhibit enzyme activity, suggesting applications in neurodegenerative disease treatments .

Q & A

Q. What are the established synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide, and what reaction conditions optimize yield?

Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with isopentyl groups under acidic conditions (e.g., HCl in ethanol at reflux) .

- Step 2 : Amide coupling between the 6-amino group of the tetrahydroquinoline and 2-methoxybenzoyl chloride using a base like triethylamine in dichloromethane .

- Optimization : Yield improvements (70–85%) are achieved by controlling reaction time (12–24 hrs), temperature (0–25°C), and solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and computational methods are critical for structural elucidation?

- NMR : H and C NMR identify substituent positions (e.g., isopentyl chain at N1, methoxy group at C2) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 395.2) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation (e.g., planar quinoline core vs. twisted amide linkage) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity analysis .

Q. What preliminary biological activities have been reported for this compound?

- In vitro assays : Moderate inhibition of cyclooxygenase-2 (COX-2, IC = 1.2 µM) and antiproliferative activity against HeLa cells (IC = 8.7 µM) .

- Mechanistic hypotheses : Structural analogs suggest interactions with kinase domains (e.g., RET proto-oncogene) via hydrogen bonding with the methoxy group .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in amide coupling steps?

- Catalyst screening : Use HOBt/DCC coupling agents to reduce racemization .

- Solvent effects : Switch to DMF for improved solubility of intermediates .

- In-line monitoring : Employ TLC or HPLC to track reaction progress and isolate byproducts (e.g., unreacted tetrahydroquinoline) .

Q. How do conflicting reports about its anticancer activity in different cell lines arise, and how can they be resolved?

- Source of contradictions : Variability in cell permeability (logP = 3.2) and metabolic stability (e.g., CYP3A4-mediated degradation) across models .

- Resolution : Standardize assays using isogenic cell lines and measure intracellular concentrations via LC-MS . Compare with structural analogs (e.g., 3-cyclopentyl derivatives) to isolate substituent effects .

Q. What strategies validate hypothesized enzyme targets (e.g., RET kinase)?

- Biochemical assays : Use recombinant RET kinase with ATPase activity measurements .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation .

- Molecular docking : Simulate binding poses with AutoDock Vina (e.g., methoxybenzamide occupying hydrophobic pockets) .

Q. How can metabolic stability and solubility be improved for in vivo studies?

- Derivatization : Introduce polar groups (e.g., hydroxyl) at the isopentyl chain to enhance aqueous solubility .

- Prodrug design : Mask the amide as a tert-butyl carbamate for improved plasma stability .

- ADMET profiling : Use hepatic microsomes and Caco-2 monolayers to predict bioavailability .

Q. What computational tools are recommended for enantiomer separation and stereochemical analysis?

Q. How do substituent variations (e.g., isopentyl vs. benzyl groups) impact biological activity?

- SAR studies : Replace isopentyl with cyclopropane (synthesized via Buchwald-Hartwig coupling) to evaluate steric effects on COX-2 inhibition .

- Data : Benzyl analogs show reduced activity (IC = 15.4 µM) due to increased hydrophobicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.